{ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron
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Overview
Description
{Ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron: is a complex organoboron compound Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron typically involves the reaction of ethyl 3-amino-4,4,4-trifluoro-2-butenoate with diphenylboronic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction conditions would ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of complex organic molecules.
Biology
In biological research, organoboron compounds are explored for their potential as enzyme inhibitors or as probes for studying biological processes. This compound’s unique structure may allow it to interact with specific biological targets.
Medicine
In medicinal chemistry, organoboron compounds are investigated for their potential therapeutic properties. This compound could be explored for its ability to interact with biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or catalysts. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of {ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron involves its interaction with specific molecular targets. The trifluoromethyl group and the boron atom play crucial roles in these interactions. The compound can form stable complexes with various substrates, facilitating catalytic reactions or inhibiting specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler organoboron compound used in similar applications.
Trifluoroborates: Compounds containing the trifluoroborate group, known for their stability and reactivity.
Aminoboranes: Compounds with an amino group attached to boron, used in various synthetic applications.
Uniqueness
What sets {ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron apart is its combination of functional groups. The presence of both the trifluoromethyl group and the diphenylboron moiety provides unique reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C20H19BF3NO3 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
ethyl 6-methyl-2,2-diphenyl-4-(trifluoromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-diene-5-carboxylate |
InChI |
InChI=1S/C20H19BF3NO3/c1-3-27-19(26)17-14(2)28-21(15-10-6-4-7-11-15,16-12-8-5-9-13-16)25-18(17)20(22,23)24/h4-13,25H,3H2,1-2H3 |
InChI Key |
QLWWTXYXRYCJKB-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1([NH+]=C(C(=C(O1)C)C(=O)OCC)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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